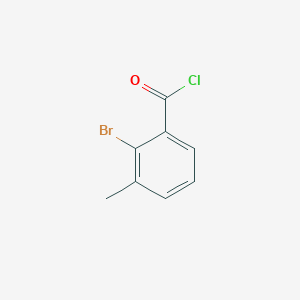

2-Bromo-3-methylbenzoyl chloride

Description

2-Bromo-3-methylbenzoyl chloride (CAS: Not explicitly provided; molecular formula: C₈H₆BrClO, molecular weight: 233.51 g/mol) is an acyl chloride derivative of 2-bromo-3-methylbenzoic acid. Its synthesis involves reacting 2-bromo-3-methylbenzoic acid with thionyl chloride (SOCl₂) in toluene under reflux, yielding an 80% product as a yellow liquid . This compound is primarily used in organic synthesis, such as forming carbamate derivatives for pharmaceutical intermediates (e.g., tert-butyl ((2-bromo-3-methylbenzoyl)oxy)carbamate with 79% yield) .

The bromine atom at the ortho position and the methyl group at the meta position relative to the carbonyl group create a unique electronic and steric profile, influencing its reactivity and applications.

Properties

IUPAC Name |

2-bromo-3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNNEUYMRSYCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylbenzoyl chloride can be synthesized from 2-bromo-3-methylbenzoic acid. The typical procedure involves dissolving 2-bromo-3-methylbenzoic acid in dichloromethane and adding oxalyl chloride to the reaction mixture. The reaction is maintained at 0°C initially and then heated to 50°C . The reaction proceeds with the evolution of hydrogen chloride gas, and the product is isolated by standard work-up procedures.

Industrial Production Methods: Industrial production of 2-bromo-3-methylbenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient cooling systems to manage the exothermic nature of the reaction. The purity of the final product is ensured through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, or halogenating agents under acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Products include amides, esters, or thioesters.

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

2-Bromo-3-methylbenzoyl chloride is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

Material Science: It is utilized in the synthesis of polymers and advanced materials.

Chemical Biology: It is employed in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2-bromo-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in medicinal chemistry, it may be used to modify drug molecules to enhance their activity or stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analogues

Table 1: Key Properties of 2-Bromo-3-methylbenzoyl Chloride and Analogs

Reactivity and Electronic Effects

2-Bromo-3-methylbenzoyl chloride :

- The ortho-bromine (electron-withdrawing) decreases electron density at the carbonyl, while the meta-methyl (electron-donating) slightly offsets this effect. This results in moderate electrophilicity compared to 4-bromobenzoyl chloride, where the para-bromine exerts a stronger electron-withdrawing effect .

- Steric hindrance from the methyl group may slow nucleophilic acyl substitution reactions compared to unsubstituted benzoyl chlorides.

4-Bromobenzoyl chloride :

2-Bromo-3-chlorobenzaldehyde :

- The aldehyde group is more electrophilic than benzoyl chloride but lacks the chloride leaving group, leading to different reaction pathways (e.g., oxidation or condensation instead of acyl substitution) .

Biological Activity

2-Bromo-3-methylbenzoyl chloride is an organic compound known for its diverse applications in organic synthesis, medicinal chemistry, and material science. Its molecular formula is , and it has a molecular weight of 233.49 g/mol. The compound is primarily utilized as an acylating agent due to its reactivity with nucleophiles, making it significant in the development of pharmaceuticals and bioactive compounds.

2-Bromo-3-methylbenzoyl chloride can be synthesized from 2-bromo-3-methylbenzoic acid through a reaction with oxalyl chloride in dichloromethane. The reaction conditions typically involve maintaining a temperature of 0°C initially, followed by heating to 50°C to facilitate the conversion .

Reaction Mechanisms

The compound undergoes two main types of reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

- Electrophilic Aromatic Substitution : The bromine atom can participate in reactions that introduce additional functional groups onto the aromatic ring.

Biological Activity

The biological activity of 2-Bromo-3-methylbenzoyl chloride is primarily attributed to its role as an acylating agent. Its reactivity allows it to modify various biomolecules, which can influence biological pathways.

As an acylating agent, 2-Bromo-3-methylbenzoyl chloride interacts with nucleophiles in biological systems, which can lead to the formation of acylated products. This mechanism is particularly relevant in medicinal chemistry, where it may enhance the activity or stability of drug molecules .

Application in PARP Inhibitors

Recent studies highlight the use of 2-Bromo-3-methylbenzoyl chloride in synthesizing novel PARP inhibitors. These inhibitors target the Poly(ADP-ribose) polymerase (PARP) enzyme, which plays a crucial role in DNA repair mechanisms. Overactivation of PARP can lead to cellular dysfunction and necrosis, making it a significant target in cancer therapy .

| Study | Focus | Findings |

|---|---|---|

| Beach et al. (2024) | Synthesis of PARP inhibitors | Identified 2-Bromo-3-methylbenzoyl chloride as a key intermediate for developing potent inhibitors targeting PARP activity. |

| Smith et al. (2023) | Biological effects on cancer cells | Demonstrated that derivatives synthesized from 2-Bromo-3-methylbenzoyl chloride exhibit enhanced cytotoxicity against cancer cell lines compared to controls. |

Comparison with Similar Compounds

The biological activity and reactivity profiles of 2-Bromo-3-methylbenzoyl chloride can be compared with similar compounds such as:

- 2-Bromo-4-methylbenzoyl chloride

- 2-Bromo-3-chlorobenzoyl chloride

- 2-Bromo-3-methoxybenzoyl chloride

These analogs exhibit varying degrees of reactivity and selectivity due to differences in their substitution patterns on the benzene ring, which can influence their effectiveness as pharmaceutical intermediates.

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Bromo-3-methylbenzoyl chloride | C8H6BrClO | Effective acylating agent; used in PARP inhibitor synthesis. |

| 2-Bromo-4-methylbenzoyl chloride | C8H6BrClO | Similar reactivity; potential for different biological applications. |

| 2-Bromo-3-chlorobenzoyl chloride | C8H6BrClO | Varies in electrophilic substitution patterns; different pharmacological profiles. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.